N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a pyrazole ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with phenyl isocyanate to introduce the carboxamide group. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-phenyl-1H-pyrazole-3-carboxamide
- N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide
- N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinct properties compared to other similar compounds.
Properties
CAS No. |
267641-99-6 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-7-14(8-10-16)19-17(21)13-11-18-20(12-13)15-5-3-2-4-6-15/h2-12H,1H3,(H,19,21) |
InChI Key |
FHQPXZSDXJGUOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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